molecular formula C11H8BrNO2 B3378240 Methyl 4-bromoquinoline-2-carboxylate CAS No. 139896-91-6

Methyl 4-bromoquinoline-2-carboxylate

Cat. No.: B3378240
CAS No.: 139896-91-6
M. Wt: 266.09 g/mol
InChI Key: SNHSQSPDMCSGCX-UHFFFAOYSA-N
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Description

Methyl 4-bromoquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a bromine atom at the 4-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the bromination of 4-chloroquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 4-bromoquinoline-2-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

    Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like m-CPBA, solvents like dichloromethane (DCM).

Major Products:

    Substitution: Substituted quinoline derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

Methyl 4-bromoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with DNA to exert their effects. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation .

Comparison with Similar Compounds

  • Methyl 2-bromoquinoline-4-carboxylate
  • Methyl 5-bromoquinoline-2-carboxylate
  • Methyl 6-bromoquinoline-2-carboxylate

Comparison: Methyl 4-bromoquinoline-2-carboxylate is unique due to the specific positioning of the bromine atom and the ester group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted synthesis and application in various fields .

Properties

IUPAC Name

methyl 4-bromoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHSQSPDMCSGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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